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2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a fluorinated aromatic compound with a pyrrolidine moiety. The presence of fluorine in the aromatic ring imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure efficient heat management and high yields
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions to prevent over-substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules due to the presence of the fluorine atom, which can influence binding affinity and specificity.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. The pyrrolidine moiety can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
2-Fluorobenzoic acid: Lacks the pyrrolidine moiety, making it less versatile in biological applications.
4-(3-Pyrrolidinylcarbonyl)benzoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)pyridine: Contains a pyridine ring instead of a benzoic acid moiety, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combined presence of the fluorine atom and the pyrrolidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-fluoro-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-16-11-13(6-7-15(16)18(22)23)12-4-3-5-14(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARAFOTYHDQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692100 |
Source
|
Record name | 3-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-37-0 |
Source
|
Record name | 3-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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